molecular formula C4H8N3Na2O5P B13895275 disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate

disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate

Cat. No.: B13895275
M. Wt: 255.08 g/mol
InChI Key: XMBMAEQHHVSOOB-UHFFFAOYSA-L
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Description

Disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate is a compound that belongs to the class of imidazolones Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazolones, including disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate, involves several methodologies. One common approach is the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are subsequently reacted with an aldehyde and ammonium acetate in situ .

Industrial Production Methods

Industrial production of imidazolones often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazolone ring structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazolones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of proteasomes, which are involved in protein degradation. This modulation occurs through binding to specific sites on the proteasome, altering its function and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazol-2-ones: These compounds have a similar ring structure but differ in the placement of the carbonyl group.

    Thiazoles: Another class of heterocycles with sulfur and nitrogen atoms in the ring.

    Quinazolines: These compounds have a fused ring structure with nitrogen atoms.

Uniqueness

Disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate is unique due to its specific functional groups and the presence of disodium and hydrogen phosphate moieties

Properties

Molecular Formula

C4H8N3Na2O5P

Molecular Weight

255.08 g/mol

IUPAC Name

disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate

InChI

InChI=1S/C4H7N3O.2Na.H3O4P/c1-7-2-3(8)6-4(7)5;;;1-5(2,3)4/h2H2,1H3,(H2,5,6,8);;;(H3,1,2,3,4)/q;2*+1;/p-2

InChI Key

XMBMAEQHHVSOOB-UHFFFAOYSA-L

Canonical SMILES

CN1CC(=O)N=C1N.OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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